Alpha-(4-Pyridyl)benzhydrol, also known as 4-Pyridinemethanol, α,α-diphenyl-, is a small organic molecule with the chemical formula C₁₈H₁₅NO. It is a white crystalline solid with a melting point of 133-135 °C []. The molecule consists of a central carbon atom (α-carbon) bonded to a hydroxyl group (OH), a pyridine ring (six-membered aromatic ring containing nitrogen), and a diphenyl group (two phenyl rings, each containing six carbon atoms in a benzene ring structure, connected to the α-carbon).
Several methods have been reported for the synthesis of alpha-(4-Pyridyl)benzhydrol, including the condensation of 4-bromopyridine with benzaldehyde followed by reduction, and the reaction of diphenylmethanol with 4-pyridinecarboxaldehyde [, ].
Research suggests that alpha-(4-Pyridyl)benzhydrol may possess various potential applications in scientific research, although much of this research is still in the early stages. Here are some highlighted areas:
Alpha-(4-Pyridyl)benzhydrol, with the chemical formula CHNO and a molecular weight of 261.32 g/mol, is an organic compound characterized by the presence of both a pyridine and a benzhydrol moiety. It is recognized for its ability to act as a ligand in coordination chemistry, particularly with metal ions such as zinc and silver . The compound has a CAS number of 1620-30-0 and is known for its unique structural features, including the hydroxyl group attached to the benzhydrol component, which contributes to its reactivity and biological activity.
Several methods exist for synthesizing alpha-(4-Pyridyl)benzhydrol:
Alpha-(4-Pyridyl)benzhydrol finds applications across various fields:
Interaction studies involving alpha-(4-Pyridyl)benzhydrol have focused on its coordination with transition metals. The formation of complexes with zinc and silver has been extensively documented, revealing insights into their structural properties and potential applications in catalysis and materials science. These studies highlight how variations in halide ligands influence the stability and reactivity of the resulting complexes .
Alpha-(4-Pyridyl)benzhydrol shares structural similarities with several other compounds that also contain pyridine and hydroxyl functionalities. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Beta-(4-Pyridyl)benzhydrol | Similar structure but different position of hydroxyl group | May exhibit different biological activities |
4-Pyridin-2-ol | Contains a hydroxyl group on pyridine | Primarily used in organic synthesis |
2-Hydroxy-5-pyridinecarboxaldehyde | Contains both hydroxyl and aldehyde groups | Exhibits different reactivity patterns |
Alpha-(4-Pyridyl)benzhydrol is unique due to its specific arrangement of functional groups which influences its reactivity and biological properties differently compared to these similar compounds.
Irritant